molecular formula C18H23N3O4S B2509976 N-(2-(tert-butyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(4-methoxyphenyl)acetamide CAS No. 449784-65-0

N-(2-(tert-butyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(4-methoxyphenyl)acetamide

Cat. No. B2509976
CAS RN: 449784-65-0
M. Wt: 377.46
InChI Key: FEAAEOIOKRYFFP-UHFFFAOYSA-N
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Description

N-(2-(tert-butyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(4-methoxyphenyl)acetamide is a useful research compound. Its molecular formula is C18H23N3O4S and its molecular weight is 377.46. The purity is usually 95%.
BenchChem offers high-quality N-(2-(tert-butyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(4-methoxyphenyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-(tert-butyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(4-methoxyphenyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Hydrogen-Bonding Patterns and Structural Analysis

Research on substituted N-benzyl-N-(3-tert-butyl-1-phenyl-1H-pyrazol-5-yl)acetamides reveals insights into hydrogen-bonding patterns and structural arrangements in crystallography. These studies can help understand the molecular interactions and stability of similar compounds, providing a foundation for designing new materials or drugs with specific properties (López et al., 2010).

Catalysis and Synthesis Optimization

The chemoselective acetylation of 2-aminophenol using immobilized lipase to N-(2-hydroxyphenyl)acetamide, an intermediate in antimalarial drug synthesis, illustrates the potential for optimizing chemical synthesis processes. This could be relevant for synthesizing related compounds efficiently (Magadum & Yadav, 2018).

Computational and Pharmacological Potential

Investigations into the computational and pharmacological potential of heterocyclic derivatives, including pyrazoles, offer insights into toxicity assessment, tumor inhibition, and other bioactivities. These studies demonstrate the versatility of such compounds in therapeutic applications (Faheem, 2018).

Antioxidant and Anticancer Activity

The synthesis and evaluation of novel coordination complexes constructed from pyrazole-acetamide derivatives, and their significant antioxidant activity, underscore the potential for developing new anticancer agents or antioxidants from structurally similar compounds (Chkirate et al., 2019).

Antimicrobial Activities

Research on thiazole derivatives incorporating pyrazole moieties, and their significant anti-bacterial and anti-fungal activities, highlight the potential for developing new antimicrobial agents from related compounds (Saravanan et al., 2010).

properties

IUPAC Name

N-(2-tert-butyl-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-2-(4-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3O4S/c1-18(2,3)21-17(14-10-26(23,24)11-15(14)20-21)19-16(22)9-12-5-7-13(25-4)8-6-12/h5-8H,9-11H2,1-4H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEAAEOIOKRYFFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)N1C(=C2CS(=O)(=O)CC2=N1)NC(=O)CC3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(tert-butyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(4-methoxyphenyl)acetamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.